molecular formula C10H7FN2O B11908945 8-Fluoro-2,4-dihydrochromeno[4,3-c]pyrazole

8-Fluoro-2,4-dihydrochromeno[4,3-c]pyrazole

Cat. No.: B11908945
M. Wt: 190.17 g/mol
InChI Key: AELQBNTZBTYVAK-UHFFFAOYSA-N
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Description

8-Fluoro-2,4-dihydrochromeno[4,3-c]pyrazole is a heterocyclic compound that belongs to the class of chromeno-pyrazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a fused chromene and pyrazole ring system, makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Fluoro-2,4-dihydrochromeno[4,3-c]pyrazole typically involves multi-component reactions (MCRs), which are known for their atom-economical and convergent nature. One common method involves the reaction of 4-hydroxycoumarin, 3-methyl-1-phenyl-1H-pyrazol-5-amine, and benzaldehyde in the presence of a heterogeneous nanoporous acid catalyst such as SBA-Pr-SO3H . This one-pot, three-component procedure yields the desired product efficiently.

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: 8-Fluoro-2,4-dihydrochromeno[4,3-c]pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the core structure.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents onto the pyrazole or chromene rings.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, fluorination reactions can yield 4,4-difluoro-1H-pyrazole derivatives .

Scientific Research Applications

8-Fluoro-2,4-dihydrochromeno[4,3-c]pyrazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Fluoro-2,4-dihydrochromeno[4,3-c]pyrazole involves its interaction with specific molecular targets and pathways. The pyrazole ring in the compound can act as a ligand for various enzymes and receptors, modulating their activity. For example, it can inhibit certain kinases or interact with nuclear receptors, leading to changes in gene expression and cellular responses .

Comparison with Similar Compounds

Uniqueness: The presence of the fluorine atom in 8-Fluoro-2,4-dihydrochromeno[4,3-c]pyrazole enhances its chemical stability and biological activity compared to its non-fluorinated counterparts. This makes it a valuable compound for further research and development in various fields.

Properties

Molecular Formula

C10H7FN2O

Molecular Weight

190.17 g/mol

IUPAC Name

8-fluoro-1,4-dihydrochromeno[4,3-c]pyrazole

InChI

InChI=1S/C10H7FN2O/c11-7-1-2-9-8(3-7)10-6(5-14-9)4-12-13-10/h1-4H,5H2,(H,12,13)

InChI Key

AELQBNTZBTYVAK-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C3=C(O1)C=CC(=C3)F)NN=C2

Origin of Product

United States

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